Ethyl 3-cyano-2-phenylpropanoate
Overview
Description
Ethyl 3-cyano-2-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-phenylpropanoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Solvent extraction and distillation are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes or receptors. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenylpropanoate: Similar structure but different position of the cyano group.
Ethyl 3-cyano-2-oxo-3-phenylpropanoate: Contains an additional oxo group.
Ethyl 3-cyano-3-phenylpyruvate: Similar structure with a pyruvate group
Uniqueness
Ethyl 3-cyano-2-phenylpropanoate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in the synthesis of complex molecules .
Biological Activity
Ethyl 3-cyano-2-phenylpropanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by a cyano group and a phenylpropanoate moiety, contributes to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified as an ester. The presence of the cyano group () enhances its electrophilic properties, allowing it to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to act as an electrophile. The cyano group can react with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity or altering their function. This mechanism is crucial in understanding its therapeutic potential, particularly in drug design aimed at enzyme inhibition.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against resistant strains highlights its potential in addressing antibiotic resistance.
Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and the modulation of cell cycle regulators. These findings position the compound as a promising lead for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various cyano-containing compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Studies : In a research article from Cancer Letters, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Applications in Drug Development
Due to its biological activities, this compound is being explored for its potential in drug development:
- Enzyme Inhibitors : Its ability to modify enzyme activity positions it as a candidate for developing specific enzyme inhibitors.
- Agrochemical Formulations : The compound's antimicrobial properties are also being investigated for use in agricultural chemistry, particularly in formulating pesticides that target plant pathogens.
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Ester | Antimicrobial, anticancer |
Ethyl 3-cyano-2-oxo-3-(4-propoxyphenyl)propanoate | Ester | Anticancer |
Ethyl 3-cyano-2-(4-methoxyphenyl)propanoate | Ester | Antimicrobial |
Properties
IUPAC Name |
ethyl 3-cyano-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZDAIPLXIWVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576666 | |
Record name | Ethyl 3-cyano-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-18-2 | |
Record name | Ethyl 3-cyano-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.